N-(3,4-difluorophenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide
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Description
N-(3,4-difluorophenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H16F2N2O3 and its molecular weight is 406.389. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antipathogenic Activity
Research has demonstrated the synthesis and characterization of various acylthioureas and benzamide derivatives, highlighting their significant antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
β-Lactamase Substrates and Inhibitors
Another study focused on the synthesis of benzofuran-2-ones as potential β-lactamase substrates and/or inhibitors. These compounds were synthesized and evaluated for their stability and reactivity, though they did not demonstrate antibiotic activity due to their inability to inhibit dd-peptidase. This research contributes to the understanding of the structural basis for the reactivity of such compounds with β-lactamase (Adediran, Cabaret, Drouillat, Pratt, & Wakselman, 2001).
Development of Antimicrobial Agents
Further studies have synthesized and characterized novel series of benzofuran-2-carboxamide derivatives, demonstrating their potential as antimicrobial agents. These derivatives showed promising in vitro antibacterial activity against pathogens such as S. aureus and E. coli, indicating their potential in addressing antibiotic resistance (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Characterization and Binding Studies
Another aspect of research on benzofuran-2-carboxamide and related compounds involves their characterization and the study of their binding interactions, such as with bovine serum albumin (BSA). These studies provide insight into the molecular interactions and potential biological activities of these compounds, which could be relevant for their pharmacological properties (Prashanth, Madaiah, Revanasiddappa, & Amruthesh, 2013).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O3/c24-17-11-10-15(13-18(17)25)26-23(29)22-21(16-8-4-5-9-19(16)30-22)27-20(28)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAUHOABQJQPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.